3-Hydroxy-2-oxopentanal
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Overview
Description
3-Hydroxy-2-oxopentanal is an organic compound with the molecular formula C5H8O3 It is a hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-oxopentanal can be synthesized through several methods. One common approach involves the oxidation of acetoacetate in the presence of a suitable oxidant. The reaction typically takes place in a solvent, and the product is obtained after a series of condensation and hydrolysis reactions .
Industrial Production Methods
The industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is designed to be efficient, cost-effective, and environmentally friendly, with a focus on high conversion rates and product quality .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-oxopentanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxy-2-oxopentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-oxopentanal involves its reactivity with various molecular targets. The hydroxyl and ketone groups allow it to participate in a range of chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-oxobutanal: Similar in structure but with a shorter carbon chain.
3-Hydroxy-2-oxobutanal: Another related compound with similar functional groups.
Properties
Molecular Formula |
C5H8O3 |
---|---|
Molecular Weight |
116.11 g/mol |
IUPAC Name |
3-hydroxy-2-oxopentanal |
InChI |
InChI=1S/C5H8O3/c1-2-4(7)5(8)3-6/h3-4,7H,2H2,1H3 |
InChI Key |
DGAOCHBNQCRVTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C=O)O |
Origin of Product |
United States |
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